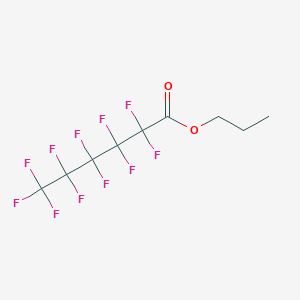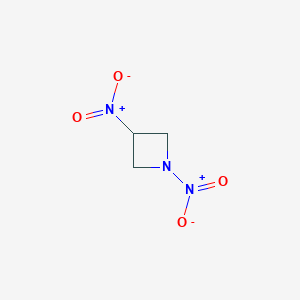![molecular formula C10H9N3O2 B14279435 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine CAS No. 120879-03-0](/img/structure/B14279435.png)
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is a heterocyclic compound that features a quinoxaline core fused with a dioxin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxyquinoxaline with an amine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and dioxin ring provide a versatile platform for the development of novel compounds with diverse applications.
Eigenschaften
CAS-Nummer |
120879-03-0 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
2,3-dihydro-[1,4]dioxino[2,3-b]quinoxalin-7-amine |
InChI |
InChI=1S/C10H9N3O2/c11-6-1-2-7-8(5-6)13-10-9(12-7)14-3-4-15-10/h1-2,5H,3-4,11H2 |
InChI-Schlüssel |
WNUUTSDKDBWUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=NC3=C(C=CC(=C3)N)N=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)

